Cyanine3 maleimide
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Overview
Description
Cyanine3 maleimide is a thiol-reactive fluorescent dye that belongs to the cyanine family. It is widely used in bioconjugation and labeling of biomolecules, such as proteins and peptides, due to its high fluorescence quantum yield and excellent photostability. The compound is particularly useful for labeling cysteine residues in proteins and other thiolated molecules, making it a valuable tool in various scientific research applications .
Scientific Research Applications
Cyanine3 maleimide has a wide range of applications in scientific research, including:
Fluorescent Labeling: It is extensively used for fluorescent labeling of proteins, peptides, and other biomolecules, enabling visualization and tracking in various biological assays
Immunoassays: The compound is used in immunoassays to detect and quantify specific antigens or antibodies, providing high sensitivity and specificity.
Medical Diagnostics: The dye is used in medical diagnostics for imaging and detecting diseases, such as cancer, due to its high fluorescence intensity and stability.
Environmental Monitoring: this compound is used in environmental monitoring to detect and quantify pollutants and toxins in water and soil samples.
Mechanism of Action
Future Directions
Cyanine3 maleimide has been widely used in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . It is expected that the construction of a new type of multifunctional fluorescent probe will promote its clinical application .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine3 maleimide is synthesized through a series of chemical reactions involving the formation of the cyanine dye core followed by the introduction of the maleimide group. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Core: The cyanine dye core is synthesized by condensing a quaternary ammonium salt with a heterocyclic compound, such as indole or benzothiazole, under basic conditions.
Introduction of the Maleimide Group: The maleimide group is introduced by reacting the cyanine dye core with maleic anhydride or a maleimide derivative under mild conditions
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk Synthesis: Large quantities of the cyanine dye core are synthesized in batch reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product is subjected to rigorous quality control tests, including NMR, HPLC-MS, and fluorescence spectroscopy, to ensure its purity and performance
Chemical Reactions Analysis
Types of Reactions: Cyanine3 maleimide primarily undergoes addition reactions with thiols, forming stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .
Common Reagents and Conditions:
Thiol-Containing Compounds: The primary reagents used in reactions with this compound are thiol-containing compounds, such as cysteine residues in proteins.
Reaction Conditions: The reaction is typically carried out in aqueous buffer solutions at neutral to slightly basic pH (pH 7-7.5). .
Major Products: The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate, which is highly stable and retains the fluorescent properties of the cyanine dye .
Comparison with Similar Compounds
Cyanine3 maleimide is unique in its high fluorescence quantum yield and excellent photostability, making it superior to many other fluorescent dyes. Similar compounds include:
TAMRA (Tetramethylrhodamine): TAMRA has similar fluorescence properties but is less stable and has a lower quantum yield compared to this compound.
Alexa Fluor 555: This dye has comparable fluorescence properties but is more expensive and less widely used than this compound.
DyLight 550: DyLight 550 has similar excitation and emission spectra but is less photostable than this compound.
BODIPY TMR-X: This dye has similar fluorescence characteristics but is less efficient in labeling thiol-containing biomolecules.
This compound stands out due to its combination of high fluorescence intensity, stability, and efficiency in labeling thiol-containing biomolecules, making it a preferred choice in many scientific research applications .
Properties
CAS No. |
1593644-29-1 |
---|---|
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine3 maleimide, Cyanine 3 maleimide, Cy3 maleimide |
Origin of Product |
United States |
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